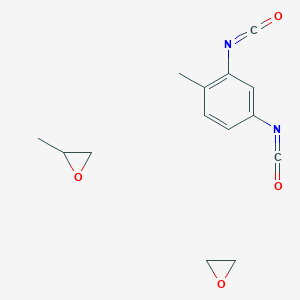
1-Benzhydrylazetidin-3-amine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzhydrylazetidin-3-amine derivatives involves several steps, starting from commercially available precursors. Reddy et al. (2010) developed an improved one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, achieving high yields (80%) and purity (99.3%) without the need for chromatography (Reddy et al., 2010). Additionally, Li et al. (2006) described a two-step synthesis process for 3-amino-1-benzhydrylazetidine, starting from 1-benzhydrylazetidin-3-ol and proceeding through a mesylate intermediate, yielding the target compound as mono acetate salt in 72–84% yield (Li et al., 2006).
Molecular Structure Analysis
The molecular structure of benzhydrylamine derivatives, including 1-benzhydrylazetidin-3-amine, is characterized by the central carbon atom directly attached to the nitrogen atom of one ring. Roy and Panda (2019) reviewed recent progress in the chemistry and biology of benzhydryl amines, highlighting both metal and metal-free synthetic approaches and their structural implications (Roy & Panda, 2019).
Chemical Reactions and Properties
Benzhydryl amines undergo various chemical reactions that contribute to their diverse properties. Taylor and Netherton (2006) demonstrated a method for synthesizing functionalized benzhydrylamines via a Suzuki-Miyaura coupling reaction, showcasing the versatility in reactions involving benzhydrylamine derivatives (Taylor & Netherton, 2006).
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis : An efficient two-step synthesis process for 3-amino-1-benzhydrylazetidine, a derivative of 1-Benzhydrylazetidin-3-amine dihydrochloride, has been described. This process involves the reaction of commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride and triethylamine in acetonitrile, followed by treatment with ammonium hydroxide/isopropanol to yield the title compound as mono acetate salt in 72–84% yield (Li, Witt, Brandt, & Whritenour, 2006).
Process Optimization for Derivatives : A one-pot, multikilogram-scale synthesis process for 1-benzhydrylazetidin-3-ol, a related moiety, has been developed, emphasizing process efficiency and purity. This improved process minimizes impurity content and is effective for the production and scale-up of the compound (Reddy et al., 2010).
Biological and Pharmacological Activities
Antimicrobial and Cytotoxic Activities : A study on azetidine-2-one derivatives of 1H-benzimidazole, which includes structures similar to 1-Benzhydrylazetidin-3-amine dihydrochloride, indicated that some derivatives exhibited significant antibacterial and cytotoxic activities. This highlights the potential biological activities of compounds structurally related to 1-Benzhydrylazetidin-3-amine dihydrochloride (Noolvi et al., 2014).
Synthesis of Biologically Active Compounds : The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of antimicrobial agents, utilized methods that might be relevant to the synthesis of 1-Benzhydrylazetidin-3-amine dihydrochloride derivatives. This research contributes to understanding the synthesis processes for biologically active compounds (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Chemical Reactions and Mechanisms
Nucleophilic Reactivities : Research on the nucleophilic reactivities of tertiary alkylamines, including benzhydrylamine derivatives, provides insight into the chemical behavior of 1-Benzhydrylazetidin-3-amine dihydrochloride in various reactions. This information is crucial for understanding its reactivity in synthetic chemistry applications (Ammer et al., 2010).
Predicting Chemical Transformations : A study using tandem mass spectrometry to predict chemical transformations of N-arylbenzyl amine derivatives, including compounds structurally related to 1-Benzhydrylazetidin-3-amine dihydrochloride, contributes to the understanding of its potential chemical behavior and transformations in various conditions (Wang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
1-benzhydrylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2.2ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10,15-16H,11-12,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKSFTRHZVIHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542110 | |
| Record name | 1-(Diphenylmethyl)azetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydrylazetidin-3-amine dihydrochloride | |
CAS RN |
102065-90-7 | |
| Record name | 1-(Diphenylmethyl)azetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)







![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)


